

A Comparative Guide to the Analytical Characterization of 2-(Bromomethyl)-1-benzothiophene

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1-benzothiophene

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For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the analytical methods used to characterize **2-(Bromomethyl)-1-benzothiophene**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs, such as 2-methyl-1-benzothiophene and 2-bromobenzo[b]thiophene, to provide a comprehensive analytical profile.

Data Presentation: A Comparative Analysis

The following tables summarize key analytical data for **2-(Bromomethyl)-1-benzothiophene** and its structural analogs. The data for the target compound are predicted based on the experimental values of its analogs and general principles of spectroscopy.

Table 1: General Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
2-(Bromomethyl)-1-benzothiophene	C ₉ H ₇ BrS	227.12	Predicted: Solid
2-Methyl-1-benzothiophene	C ₉ H ₈ S	148.23[1]	White to Orange to Green powder to crystal[2]
2-Bromobenzo[b]thiophene	C ₈ H ₅ BrS	213.09[3][4]	Solid[3][4]
3-(Bromomethyl)-1-benzothiophene	C ₉ H ₇ BrS	227.12[5]	Solid[5]

Table 2: ¹H NMR Spectroscopy (Predicted/Experimental Shifts in ppm)

Proton	2-(Bromomethyl)-1-benzothiophene (Predicted, CDCl ₃)	2-Methyl-1-benzothiophene (Experimental, CDCl ₃)
-CH ₂ Br	~4.8	-
H-3	~7.3	7.15
Aromatic H	~7.2-7.9	7.2-7.8
-CH ₃	-	2.55

Note: Predicted shifts are based on the influence of the bromomethyl group compared to a methyl group, typically causing a downfield shift.

Table 3: ¹³C NMR Spectroscopy (Predicted/Experimental Shifts in ppm)

Carbon	2-(Bromomethyl)-1-benzothiophene (Predicted, CDCl ₃)	2-Methyl-1-benzothiophene (Experimental)
-CH ₂ Br	~30-35	-
C-2	~140-145	139.7
C-3	~123-128	123.9
Aromatic C	~122-140	122.3, 123.8, 124.3, 124.4, 139.8, 140.2
-CH ₃	-	14.7

Note: The bromomethyl substitution is expected to have a significant effect on the chemical shift of the adjacent carbon (C-2).

Table 4: Mass Spectrometry (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
2-(Bromomethyl)-1-benzothiophene	226/228 (due to Br isotopes)	147 (M ⁺ - Br), 146 (M ⁺ - HBr)
2-Methyl-1-benzothiophene	148[1][5]	147 (M ⁺ - H)[1][5], 133 (M ⁺ - CH ₃)
2-Bromobenzo[b]thiophene	212/214 (due to Br isotopes)	133 (M ⁺ - Br)

Table 5: IR Spectroscopy (Characteristic Peaks in cm⁻¹)

Functional Group/Vibration	2-(Bromomethyl)-1-benzothiophene (Predicted)	Benzothiophene Derivatives (General)
C-H aromatic stretching	3100-3000	~3100[6]
C=C aromatic stretching	1600-1450	1600-1400[7]
C-S stretching	700-600	710-687[8]
C-Br stretching	600-500	-
C-H out-of-plane bending	900-700	900-700[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral width: 0 to 200 ppm.

- Number of scans: 1024 or more, depending on sample concentration.
- Relaxation delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5MS).
 - Injector temperature: 250 °C.
 - Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier gas: Helium.
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: 40-400 amu.
 - Ion source temperature: 230 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine is indicated by a characteristic M+2 peak with nearly equal intensity to the molecular ion peak. Common fragmentations for benzothiophenes involve the loss of sulfur-containing moieties or side chains.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation:
 - Solid: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For substituted thiophenes, key vibrations include C-H, C=C, and C-S stretching, as well as C-H out-of-plane bending modes.[7][8]

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of **2-(Bromomethyl)-1-benzothiophene**, a crucial process that precedes its analytical characterization.



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Caption: Synthesis and purification workflow for **2-(Bromomethyl)-1-benzothiophene**.

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